molecular formula C19H21N3O3S B6501062 N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 896376-43-5

N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide

Cat. No.: B6501062
CAS No.: 896376-43-5
M. Wt: 371.5 g/mol
InChI Key: AGOVNEJTSUJIGG-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a fused azatricyclo core and a dimethylaminophenyl substituent.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-21(2)16-7-5-15(6-8-16)20-26(24,25)17-10-13-4-3-9-22-18(23)12-14(11-17)19(13)22/h5-8,10-11,20H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOVNEJTSUJIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a sulfonamide functional group and a dimethylamino substituent. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, and it has a molecular weight of approximately 350.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and proliferation. This inhibition could have implications for treating various B-cell malignancies and autoimmune disorders .

Antimicrobial Activity

Recent research has evaluated the antimicrobial properties of this compound against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Bacillus subtilis208 µg/mL

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

  • Case Study on Anticancer Activity : A study conducted on the effects of the compound on B-cell lymphoma cell lines showed a dose-dependent reduction in cell viability, suggesting potential anticancer properties. The compound induced apoptosis in these cells through the activation of caspase pathways .
  • Case Study on Autoimmune Disorders : In an animal model of lupus, administration of this compound resulted in decreased autoantibody production and improved clinical symptoms, indicating its potential as a therapeutic agent for autoimmune diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The azatricyclo[6.3.1.0⁴,¹²]dodeca-triene sulfonamide scaffold is shared among several derivatives, with variations in substituents significantly influencing their properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features/Data
N-[(4-Chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene-6-sulfonamide 4-Chlorophenylmethyl C₁₉H₁₉ClN₂O₃S 390.9 896376-68-4 Smiles: CC1C(=O)N2CCCc3cc(S(=O)(=O)NCc4ccc(Cl)cc4)cc1c32
N-(4-Bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide 4-Bromo-2-methylphenyl C₁₈H₁₇BrN₂O₃S 421.3 898419-71-1 Brominated substituent enhances lipophilicity; no reported melting/boiling points
N-{3-Methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}-3-(trifluoromethyl)benzamide 3-(Trifluoromethyl)benzamide C₂₀H₁₇F₃N₂O₂ 374.3564 898426-42-1 Trifluoromethyl group increases metabolic stability; available for custom synthesis
N-(2-Chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene-6-sulfonamide 2-Chlorophenyl Not provided Not provided Not provided Chlorine at ortho position may sterically hinder interactions

Key Observations :

  • Substituent Effects: The dimethylaminophenyl group in the target compound is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) . This substituent may also influence binding affinity in biological systems.
  • Synthetic Accessibility : Analogs like and are commercially available for research, indicating that the target compound could be synthesized using similar sulfonamide coupling strategies .

Physicochemical and Pharmacological Comparisons

However, inferences can be drawn:

  • Crystallinity : Rigid tricyclic cores (common to all analogs) likely promote crystalline structures, aiding in X-ray diffraction studies .
  • Lipophilicity: The brominated derivative (logP estimated >3) is more lipophilic than the dimethylamino-substituted target compound (logP likely ~2–2.5), impacting membrane permeability.

Preparation Methods

Direct Cyclization-Sulfonylation

A one-pot approach combines cyclization and sulfonylation using POCl3_3 as a dual cyclizing and sulfonating agent. While this method reduces step count, yields are lower (52–58%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation at 120°C for 20 minutes accelerates the sulfonamide coupling step, improving yields to 78%. This method is advantageous for scale-up but requires specialized equipment.

Industrial-Scale Production Considerations

Patent-derived protocols highlight the importance of solvent selection and batch processing. Dichloromethane (DCM) is preferred for its low boiling point and compatibility with acid chlorides. For kilogram-scale batches:

  • Tropic acid derivative coupling : 2.0 kg batches achieve 95% yield after recrystallization.

  • Waste management : Aqueous layers are neutralized with NaOH to isolate byproducts.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing sulfonation at position 8 is minimized using electron-withdrawing groups on the tricyclic core.

  • Stability : The sulfonamide bond is prone to hydrolysis under acidic conditions; storage at pH 6–7 in inert atmospheres is recommended .

Q & A

Q. Table 1: Key Reaction Conditions for Sulfonamide Coupling

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (exothermic)Prevents hydrolysis of sulfonyl chloride
SolventDichloromethaneEnhances solubility of aromatic amines
BaseTriethylamineNeutralizes HCl byproduct, drives reaction

Q. Table 2: Common Data Contradictions and Solutions

Contradiction TypeExampleResolution Strategy
Biological IC5010 µM vs. 50 µM in kinase XRepeat assays with ATP concentration controls
Synthetic Yield60% vs. 85%Verify solvent purity and drying

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